molecular formula C17H25NO4S B2969654 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethylbenzenesulfonamide CAS No. 941914-55-2

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethylbenzenesulfonamide

Cat. No.: B2969654
CAS No.: 941914-55-2
M. Wt: 339.45
InChI Key: RADMIKNHHKPYCN-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethylbenzenesulfonamide is a sulfonamide derivative featuring a 1,4-dioxaspiro[4.5]decane core. The spirocyclic structure confers conformational rigidity, which is advantageous in drug design for enhancing target binding specificity and metabolic stability.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S/c1-2-14-6-8-16(9-7-14)23(19,20)18-12-15-13-21-17(22-15)10-4-3-5-11-17/h6-9,15,18H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADMIKNHHKPYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCC2COC3(O2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique spiro structure that contributes to its biological activity. The 1,4-dioxaspiro[4.5]decan moiety is central to its design, providing a scaffold that can interact with various biological targets.

Molecular Formula

  • Molecular Formula: C14H19N1O4S
  • Molecular Weight: 303.37 g/mol

The compound's mechanism of action primarily involves inhibition of specific enzymes and receptors. Its sulfonamide group is known for interacting with carbonic anhydrases (CAs), which play crucial roles in physiological processes such as acid-base balance and carbon dioxide transport.

In Vitro Studies

Recent studies have demonstrated that derivatives of sulfonamides exhibit significant inhibitory activity against various CA isoforms, particularly CA IX and XII, which are implicated in tumor progression and metastasis.

Table 1: Inhibitory Activity of Sulfonamide Derivatives

Compound IDCA IX Inhibition (nM)CA XII Inhibition (nM)Cell Line Tested
16a51.675.0HT-29
16b99.6120.0MDA-MB-231
16e85.095.0MG-63

These results indicate that the compound exhibits selective inhibition against tumor-associated isoforms, making it a candidate for further development as an anticancer agent .

Anticancer Activity

In a study assessing the anticancer potential of this compound, it was found to significantly reduce cell viability in cancer cell lines with high CA expression under hypoxic conditions. For instance, compound 16b demonstrated a concentration-dependent inhibition of the MG-63 osteosarcoma cell line, outperforming standard treatments like acetazolamide (AZM) .

Anticonvulsant Activity

Another area of research has focused on the anticonvulsant properties of related compounds derived from the spiro structure. In tests involving maximal electroshock seizure (MES) assays, certain derivatives displayed promising anticonvulsant activity without significant neurotoxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compounds bearing the 1,4-dioxaspiro[4.5]decane core with sulfonamide or related functional groups exhibit significant diversity in their aromatic substituents:

Compound Name Substituent Key Properties/Applications Reference
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethylbenzenesulfonamide 4-Ethyl Hypothesized enhanced lipophilicity -
(S,E)-N-methyl-N-(2-methyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)allyl)-4-nitrobenzenesulfonamide (S08) 4-Nitro Electron-withdrawing group; used in stereoselective synthesis
Ejemplo 6 (Ethyl ester derivative) 7-Chloro-2,3-dihydro-1H-inden-1-yl Antiviral or enzyme inhibition (inferred)
AB15346 (Fluorobenzyl derivatives) 2-Fluorobenzyl Improved metabolic stability

Key Insights:

  • Electron-withdrawing groups (e.g., nitro in S08) may stabilize intermediates during synthesis or modulate electronic interactions in biological targets.

Functional Group Modifications

Variations in the functional groups attached to the spirocyclic core significantly alter chemical reactivity and biological activity:

Compound Name Functional Group Synthesis Yield/Key Step Reference
GUANADREL SULFATE Guanidine sulfate Antihypertensive agent
Hydromorphone (Intermediate) 2-Methylguanidine Synthesized via heating 1,4-dioxaspiro[4.5]decane-2-methylamine
N-(2-((1,4-dioxaspiro[4.5]decan-8-yl)amino)-4-phenylquinolin-6-yl)acrylamide (13) Acrylamide Quinoline conjugate for kinase inhibition

Key Insights:

  • Guanidine derivatives like GUANADREL are ionized at physiological pH, enhancing solubility but limiting blood-brain barrier penetration compared to sulfonamides.

Physicochemical and Pharmacokinetic Properties

Property Target Compound (4-Ethyl) S08 (4-Nitro) GUANADREL (Guanidine)
LogP ~2.5 (estimated) ~1.8 (polar nitro) ~0.5 (ionized)
Solubility Moderate (hydrophobic) Low (crystalline) High (ionic)
Metabolic Stability Likely stable Susceptible to reduction High (excreted unchanged)

Key Insights:

  • The 4-ethyl group balances lipophilicity and solubility, making the target compound a candidate for oral bioavailability.
  • Nitro groups (S08) may introduce metabolic liabilities, such as susceptibility to enzymatic reduction.

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